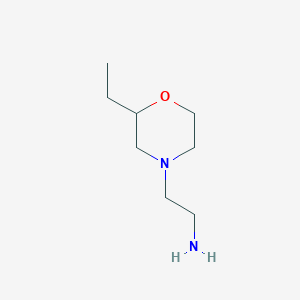

2-(2-Ethylmorpholin-4-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group at the 2-position of the morpholine ring and an ethanamine group at the 4-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2-ethylmorpholine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the morpholine nitrogen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using standard techniques such as distillation or crystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethylmorpholin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Kinase Inhibition Studies

Recent research has highlighted the potential of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a kinase inhibitor. In a study examining dual extracellular regulated protein kinases, this compound demonstrated notable inhibitory activity against PI3Kα, which is crucial for cancer cell proliferation and survival. Specifically, it exhibited 27.4% inhibition at a concentration of 1 μM, indicating its potential as a therapeutic agent in oncology .

2. Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various bioactive molecules through catalytic reactions. For example, it has been involved in reactions that yield substituted morpholines, which are known to possess biological activity. The ability to modify the morpholine structure allows for the development of new drugs targeting specific pathways in diseases such as cancer and diabetes .

Catalytic Applications

1. Catalytic Cleavage Reactions

this compound has been investigated for its role in catalytic cleavage reactions involving C(sp3)-C(sp3) bonds. In these studies, it was found that the compound could facilitate the selective cleavage of stable carbon-carbon bonds under mild conditions, showcasing its utility in organic synthesis and materials science .

2. Development of New Catalysts

Research into asymmetric reactions has identified this compound as a potential ligand in developing new catalytic systems. Its morpholine structure can enhance the selectivity and efficiency of reactions such as the Morita-Baylis-Hillman reaction, which is vital for synthesizing complex organic compounds .

Case Studies

Case Study 1: Kinase Inhibition

In preclinical studies focusing on inhibitors of the ERK pathway, this compound was evaluated alongside other compounds. The results indicated that modifications to the morpholine structure could significantly enhance inhibitory activity against key kinases involved in cancer progression. This study underscores the importance of structural variations in optimizing drug candidates .

Case Study 2: Catalytic Applications

A comprehensive study explored the use of this compound in C-C bond cleavage reactions involving various amines. The findings demonstrated high yields and selectivity, indicating that this compound could serve as an effective catalyst or co-catalyst in organic synthesis processes .

Mécanisme D'action

The mechanism of action of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: The parent compound, lacking the ethyl and ethanamine groups.

2-Methylmorpholine: Similar structure but with a methyl group instead of an ethyl group.

4-(2-Aminoethyl)morpholine: Similar structure but with an aminoethyl group at the 4-position.

Uniqueness

2-(2-Ethylmorpholin-4-yl)ethan-1-amine is unique due to the presence of both an ethyl group and an ethanamine group, which confer distinct chemical and biological properties . This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs .

Activité Biologique

2-(2-Ethylmorpholin-4-yl)ethan-1-amine, also known as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, which could lead to significant therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₈N₂O, with a molecular weight of approximately 158.25 g/mol. The compound contains a morpholine ring, which is known for its ability to enhance solubility and bioavailability in pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.25 g/mol |

| CAS Number | 1154172-45-8 |

| Solubility | Soluble in water |

| pH Range | 6 - 8.5 |

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes in the body. Morpholine derivatives are often involved in modulating neurotransmitter systems and have shown promise in neuroprotective roles. The compound may also influence inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Therapeutic Applications

Research indicates that this compound could have applications in:

- Neuroprotection : By modulating neurotransmitter systems, this compound may protect against neurodegenerative diseases.

- Anti-inflammatory Effects : Its ability to inhibit pro-inflammatory cytokines suggests potential use in inflammatory disorders.

- Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that morpholine derivatives could reduce neuronal cell death in models of oxidative stress, suggesting that this compound may offer protective effects against neurotoxicity .

- Anti-inflammatory Properties : In vitro experiments showed that this compound inhibited the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential role as an anti-inflammatory agent .

- Antimicrobial Activity : Research highlighted the efficacy of morpholine derivatives against various bacterial strains, presenting a promising avenue for developing new antimicrobial agents .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2-ethylmorpholin-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZHHAQXTCOKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.